

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine

CAS number and properties

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Compound of Interest

Compound Name: *cis-4-(Chloroacetyl)-2,6-dimethylmorpholine*

CAS No.: *1281759-10-1*

Cat. No.: *B2790009*

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Technical Monograph: **cis-4-(Chloroacetyl)-2,6-dimethylmorpholine**

Executive Summary

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7) serves as a specialized electrophilic building block in medicinal chemistry.[1] It functions primarily as a "linker pharmacophore," enabling the covalent attachment of the lipophilic cis-2,6-dimethylmorpholine moiety—a structural motif critical for the efficacy of antifungal agents like Amorolfine.[1] Unlike simple morpholine derivatives, the cis-2,6-dimethyl substitution pattern imparts specific steric constraints and metabolic stability, influencing the binding affinity of downstream APIs (Active Pharmaceutical Ingredients) to targets such as sterol

-reductase.[1]

Chemical Identity & Physicochemical Profile

This compound acts as an alkylating agent due to the reactivity of the

-chlorocarbonyl group.[1] Researchers must distinguish between the commercially available cis-2,6-dimethylmorpholine (the precursor) and this chloroacetylated derivative (the intermediate).[1]

Property	Data / Specification
IUPAC Name	2-Chloro-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one
Common Name	cis-4-(Chloroacetyl)-2,6-dimethylmorpholine
CAS Number	379254-90-7 (Specific isomer) (Related: 6485-55-8 for amine precursor)
Molecular Formula	C H ClNO
Molecular Weight	191.66 g/mol
Appearance	Viscous colorless to pale yellow liquid or low-melting solid
Boiling Point	~110–115 °C at 0.5 mmHg (Predicted/Analogous)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Limited solubility in water
Key Functional Group	-Chloroamide (Electrophilic trap)

Structural Integrity Note: The cis-configuration (meso compound) is thermodynamically preferred over the trans-isomer.[1] In the cis-form, both methyl groups occupy equatorial positions in the chair conformation, maximizing stability.[1] Synthesis must start from pure cis-2,6-dimethylmorpholine to avoid difficult diastereomeric separations later.[1]

Synthetic Route & Process Chemistry

The synthesis is a classic Schotten-Baumann acylation.[1] The causality here is controlled temperature management: the reaction is highly exothermic, and lack of cooling results in the formation of bis-acylated impurities or hydrolysis of the acyl chloride.[1]

Core Synthesis Protocol

Objective: Selective N-acylation of cis-2,6-dimethylmorpholine.

Reagents:

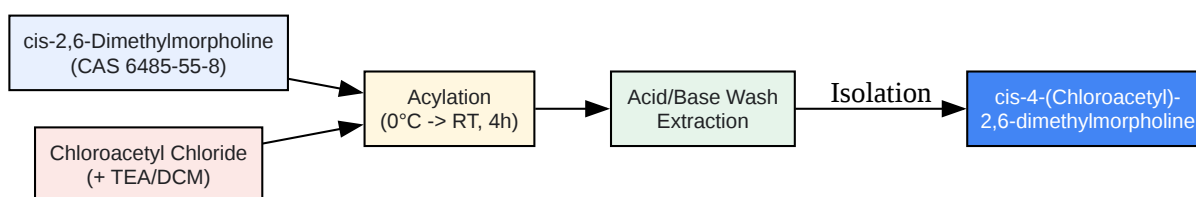
- Substrate: cis-2,6-Dimethylmorpholine (1.0 eq)[1]
- Reagent: Chloroacetyl chloride (1.1 eq)[1]
- Base: Triethylamine (TEA) or K₂CO₃ (1.2 eq) to scavenge HCl.[1]
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]

Step-by-Step Workflow:

- Preparation: Charge a reactor with cis-2,6-dimethylmorpholine and TEA in DCM under N₂ atmosphere. Cool to 0–5 °C.[1]
- Addition: Add Chloroacetyl chloride dropwise over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent polymerization of the acyl chloride.[1]
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) or GC-MS.[1]
- Quench & Workup: Quench with ice-cold water. Separate the organic layer.[1][2] Wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃ and brine.[1]

- Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purification: If necessary, purify via short-path distillation (high vacuum) or silica gel chromatography.[1]

Process Visualization (DOT)



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Caption: Figure 1. Controlled N-acylation workflow ensuring retention of cis-stereochemistry.

Mechanistic Utility in Drug Design

This molecule acts as a "warhead" or linker in two primary drug discovery contexts:

A. Synthesis of Amorolfine Analogs

While industrial Amorolfine synthesis often utilizes reductive amination, the chloroacetyl route provides a modular pathway for creating Amorolfine analogs.[1]

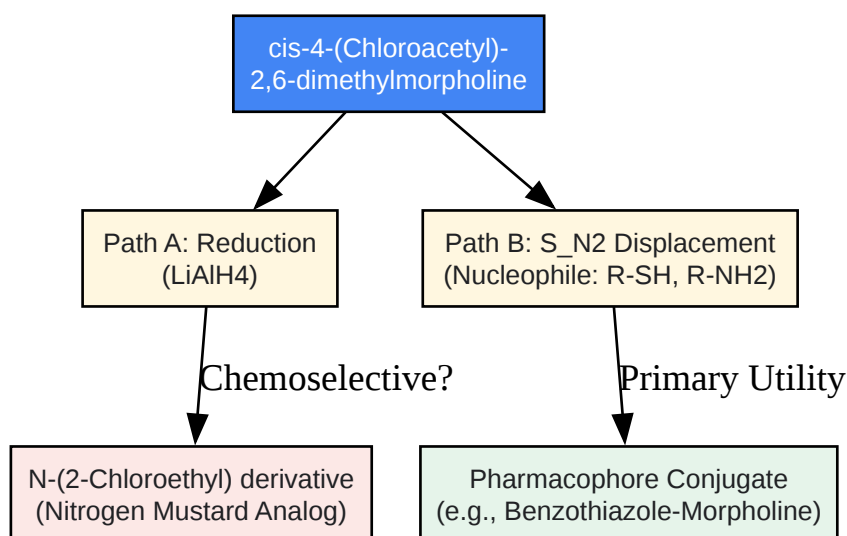
- Mechanism: The chlorine atom is a good leaving group. A nucleophile (e.g., a thiophenol or a secondary amine) attacks the α -carbon via an S_N2 mechanism.[1]
- Pharmacophore Retention: The resulting molecule retains the cis-2,6-dimethylmorpholine headgroup, which mimics the carbocationic high-energy intermediate in the sterol biosynthesis pathway, inhibiting the

-reductase enzyme.[1]

B. Heterocyclic Derivatization

It is frequently used to tether the morpholine ring to benzothiazoles or oxadiazoles to improve solubility and pharmacokinetic profiles of lipophilic scaffolds.[1]

Reactivity Pathway (DOT)[1]



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Caption: Figure 2. Divergent reactivity pathways. Path B is the standard route for library generation.

Handling & Safety (HSE)

As an

-haloamide, this compound is an alkylating agent.[1] It poses specific risks distinct from the parent amine.[1]

- Skin/Eye Contact: Potent irritant and potential sensitizer. The chloroacetyl group can alkylate cysteine residues in skin proteins, leading to allergic contact dermatitis.[1]
- Inhalation: Low volatility reduces risk compared to chloroacetyl chloride, but aerosols are toxic.[1]

- Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (slow hydrolysis to chloroacetic acid).

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the reaction mixture into water. If the pH drops rapidly below 3, unreacted chloroacetyl chloride is present, requiring longer reaction times or additional base quenching before workup.[1]

References

- Amorolfine Structure & Activity: Polak, A. (1988).[1] "Mode of action of morpholine derivatives." *Annals of the New York Academy of Sciences*, 544(1), 221-228.[1] [Link](#)
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- CAS Registry Data: PubChem Compound Summary for CAS 379254-90-7 (2-Chloro-1-(2,6-dimethylmorpholino)ethanone). [Link](#)
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